molecular formula C11H11NO2 B077278 1-Isopropyl-1H-indole-2,3-dione CAS No. 10487-31-7

1-Isopropyl-1H-indole-2,3-dione

Cat. No. B077278
CAS RN: 10487-31-7
M. Wt: 189.21 g/mol
InChI Key: QBLFUHJXULERAQ-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indole-2,3-dione, also known as Isatin, is an oxidized indole . It is widely distributed in mammalian tissues and body fluids, where its concentrations vary significantly . The compound has a molecular weight of 189.21 g/mol .


Synthesis Analysis

The synthesis of 1-Isopropyl-1H-indole-2,3-dione can be achieved through various methods. One such method involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1H-indole-2,3-dione is essentially planar . The InChI code for the compound is 1S/C11H11NO2/c1-7(2)12-9-6-4-3-5-8(9)10(13)11(12)14/h3-7H,1-2H3 .


Chemical Reactions Analysis

1-Isopropyl-1H-indole-2,3-dione can participate in various chemical reactions. For instance, it can undergo a one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles .


Physical And Chemical Properties Analysis

1-Isopropyl-1H-indole-2,3-dione has a molecular weight of 189.21 g/mol . It has a topological polar surface area of 37.4 Ų and a complexity of 273 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .

Anticancer Activity

Indole derivatives have shown potential in cancer treatment. Their ability to bind with high affinity to multiple receptors makes them valuable in the development of new anticancer drugs .

Anti-HIV Activity

Indole derivatives have been used in the development of anti-HIV drugs. For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported, and their molecular docking studies as an anti-HIV-1 have been performed .

Antioxidant Activity

Indole derivatives possess antioxidant properties. They can neutralize harmful free radicals in the body, which can help prevent various diseases and boost overall health .

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial properties. They can inhibit the growth of harmful bacteria and other microorganisms, making them useful in the development of new antimicrobial drugs .

Use in Dye Industry

Isatin, a derivative of indole, has applications in the dye industry . The specific properties of these compounds make them suitable for creating a variety of dyes.

Corrosion Prevention

Isatin derivatives have also been used in corrosion prevention . Their chemical structure allows them to form a protective layer on metal surfaces, preventing corrosion.

Future Directions

The future directions for 1-Isopropyl-1H-indole-2,3-dione could involve further exploration of its biological activities and potential applications in drug discovery . The compound’s role as a regulator of complex protein networks suggests it could have significant biomedical implications .

properties

IUPAC Name

1-propan-2-ylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(2)12-9-6-4-3-5-8(9)10(13)11(12)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLFUHJXULERAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366050
Record name 1-Isopropyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-indole-2,3-dione

CAS RN

10487-31-7
Record name 1-Isopropyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione
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